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Compound of Interest

Compound Name: Pyrazolone T

Cat. No.: B085687

For researchers, scientists, and professionals in drug development, a detailed understanding of
the structural and electronic properties of lead compounds and their analogues is paramount.
This guide provides a comparative spectroscopic analysis of Pyrazolone T (5-oxo-1-(4-
sulfophenyl)-4H-pyrazole-3-carboxylic acid) and its derivatives, offering insights into their
characteristic spectral features. The data presented is crucial for the identification,
characterization, and quality control of these compounds in a research and development
setting.

This publication summarizes key quantitative data from various spectroscopic techniques,
including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR)
Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to
ensure the reproducibility of the cited data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of Pyrazolone T and its ethyl
ester derivative, alongside a representative substituted pyrazolone for comparative purposes.

Table 1: *H NMR Spectroscopic Data
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Chemical Shifts (6, ppm)

Compound Solvent and Coupling Constants
(J, Hz)
Data not available in the
Pyrazolone T -
search results.
Ethyl 5-oxo-1-(4- . .
) Data not available in the
sulfophenyl)-4,5-dihydro-1H- -
search results.
pyrazole-3-carboxylate
1.55 (t, 3H), 2.38 (s, 3H), 4.07
(2)-4-(4-Ethoxy-3-
_ (s, 3H), 4.27 (g, 2H), 6.98 (d,
methoxybenzylidene)-3-
CDCls 1H), 7.37 (s, 1H), 7.59 (t, 1H),

methyl-1-(3-nitrophenyl)-

pyrazolone[1]

7.75 (d, 1H), 8.03 (d, 1H), 8.47
(d, 1H), 8.93 (d, 2H)

Table 2: 13C NMR Spectroscopic Data

Compound Solvent Chemical Shifts (6, ppm)
Reference to spectra available,
Pyrazolone T - specific shifts not provided in
search results.[2]
Ethyl 5-oxo-1-(4- . .
) Data not available in the
sulfophenyl)-4,5-dihydro-1H- -
search results.
pyrazole-3-carboxylate
162.7, 153.6, 152.1, 149.0,
(2)-4-(4-Ethoxy-3-
_ 148.6, 148.3, 139.6, 130.9,
methoxybenzylidene)-3-
CDCls 129.6, 126.5, 124.0, 123.9,

methyl-1-(3-nitrophenyl)-

pyrazolone[1]

118.8, 115.8, 113.5, 111.4,
64.7, 56.4, 14.6, 13.5

Table 3: FT-IR Spectroscopic Data
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Characteristic Absorption

Compound Technique
Bands (cm™?)
Reference to spectra available,
Pyrazolone T KBr Wafer specific peak values not
provided in search results.[2]
Ethyl 5-oxo-1-(4- . .
) Data not available in the
sulfophenyl)-4,5-dihydro-1H- -
search results.
pyrazole-3-carboxylate
3297.1-3189.1 (N-H
stretching), 3051.9-3047.8
(aromatic C-H stretching),
2366.6-2365.3 (-N=CH
] stretching), 1664.0-1653.0
Representative Pyrazolone ] ]
KBr (aromatic C=0 stretching),

Derivative[3]

1598.8-1590.3 (C=N
stretching), 1497.6-1486.8 (N-
N stretching), 1432.1-1411.9 (-
CHs stretching), 1241.4-1232.5
(C-N stretching)

Table 4. Mass Spectrometry Data

Compound lonization Method Key m/z Values
Pyrazolone T ESI-QTOF [M-H]~ at m/z 283.0030[2]
Ethyl 5-oxo-1-(4- )

_ Molecular Weight: 312.30
sulfophenyl)-4,5-dihydro-1H- -

g/mol [1]
pyrazole-3-carboxylate
(2)-4-(4-Ethoxy-3-
methoxybenzylidene)-3-
El M+ at m/z 336[1]

methyl-1-phenyl-1H-pyrazol-
5(4H)-one[1]
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Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in
this guide, based on common practices reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

o Sample Preparation: Approximately 5-10 mg of the pyrazolone derivative is dissolved in a
suitable deuterated solvent (e.g., CDClsz or DMSO-de) in a standard NMR tube.

e Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer operating at a
frequency of 400 MHz for protons and 100 MHz for carbon-13.

o Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard. Proton coupling patterns are described as
singlet (s), doublet (d), triplet (t), quartet (q), multiplet (m), and broad (br).

Fourier-Transform Infrared (FT-IR) Spectroscopy[3]

o Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A
small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a
thin, transparent disk.

¢ Instrumentation: FT-IR spectra are recorded on a spectrometer.
o Data Acquisition: Spectra are typically collected over the range of 4000-400 cm™1,
Mass Spectrometry (MS)[1]

 Instrumentation: Low- and high-resolution mass spectra can be obtained using various
ionization techniques, such as Electron lonization (EI) or Electrospray lonization (ESI), on a
suitable mass spectrometer (e.g., a Time-of-Flight (TOF) or Quadrupole analyzer).

o Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and characteristic
fragment ions are recorded.

Visualization of Experimental Workflow
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The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of pyrazolone derivatives.

‘Spectroscopic Characterization

NMR Spectroscopy
(H, =C)

‘Synthesis & Purification FT-IR Spectroscopy \ Data Analysis & Comparison
vl
Starting Materials Chemical Reaction Purification || Pure compound
(e.g., Hydrazine derivative, B-ketoester) (e.g., Knorr Pyrazole Synthesis) 9. c |
Mass Spectrometry

‘ Spectral Data Interpretation }—»‘ Comparative Analysis
-

Click to download full resolution via product page
Caption: Experimental workflow for pyrazolone synthesis and analysis.

This guide serves as a foundational resource for the spectroscopic comparison of Pyrazolone
T and its derivatives. While specific spectral data for a comprehensive set of Pyrazolone T
derivatives is not widely available in the public domain, the provided information on
representative compounds and standardized protocols offers a valuable framework for
researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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